BenchChemオンラインストアへようこそ!

Imiquimod

TLR7 selectivity TLR8 agonism imidazoquinoline pharmacology

Imiquimod (R-837) is the validated choice when your protocol demands selective TLR7 activation without confounding TLR8-mediated signaling. Unlike dual TLR7/8 agonists (Resiquimod, CL097), Imiquimod does not activate human TLR8 even at >10 µg/mL, ensuring IFN-α-dominant profiles without IL-12 p70 induction. Available in standard research grade (≥98%) and pre-clinical VacciGrade™ formulations with endotoxin testing, this FDA-approved reference compound provides a direct translational pathway for topical immunotherapy and vaccine adjuvant development.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
CAS No. 99011-02-6
Cat. No. B1671794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod
CAS99011-02-6
SynonymsS26308;  S 26308 ;  S26308;  R837;  R837;  R 837;  TMX-101;  TMX 101;  TMX101;  Imiquimod Brand name: Aldara;  Zyclara;  Vyloma;  Beselna.
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)
InChIKeyDOUYETYNHWVLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPoorly soluble
2.47e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imiquimod (CAS 99011-02-6): Baseline Profile and Procurement-Grade Specifications


Imiquimod (R-837) is a synthetic imidazoquinoline amine analog to guanosine that functions as a Toll-like receptor 7 (TLR7)-specific agonist [1]. Unlike structurally related compounds such as Resiquimod (R848) and Gardiquimod, Imiquimod activates human TLR7 without activating human TLR8 [2], a selectivity profile that defines its distinct pharmacological signature. The compound is FDA-approved in 5% topical cream formulations for the treatment of actinic keratosis, superficial basal cell carcinoma, and external genital warts [3]. For procurement purposes, Imiquimod is available in multiple grades including pre-clinical VacciGrade™ (≥95% purity, endotoxin-tested) and standard research-grade formats, with functional validation performed using HEK-Blue™ TLR7/TLR8 reporter cell lines [4]. Its molecular weight is approximately 240.3 Da, and it exhibits pH-dependent solubility suitable for topical formulation .

Imiquimod Procurement: Why TLR7 Agonist Substitution Compromises Experimental and Therapeutic Fidelity


Although Imiquimod belongs to the imidazoquinoline class of immune response modifiers, direct substitution with analogs such as Resiquimod (R848), Gardiquimod, or CL097 introduces quantifiable and mechanistically consequential differences. The most critical differentiator is TLR8 activity: Imiquimod is a TLR7-specific agonist that does not activate human TLR8 even at concentrations exceeding 10 µg/mL [1], whereas Resiquimod and CL097 are dual TLR7/8 agonists that trigger distinct cytokine cascades including IL-12 and TNF-α via NF-κB activation through both receptors [2]. This receptor selectivity directly impacts downstream immune polarization and inflammatory profiles in both in vitro assays and in vivo models. Furthermore, Imiquimod exhibits substantially lower potency than its analogs—Resiquimod induces a 50- to 100-fold greater cytokine response [3]—meaning that equimolar substitution will produce non-comparable experimental outcomes. Formulation stability presents an additional procurement-relevant distinction: Imiquimod's physical stability in emulsion vehicles is highly sensitive to excipient composition, with oleic acid purity being a documented critical quality attribute [4]. These compound-specific parameters render generic substitution scientifically invalid without extensive re-validation.

Imiquimod vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


TLR8 Activation Profile: Imiquimod vs. Resiquimod and Gardiquimod

Imiquimod is a TLR7-specific agonist that does not activate human TLR8 at any tested concentration, whereas Resiquimod (R848) and Gardiquimod exhibit differential TLR8 activity. In HEK-Blue™ reporter cell lines expressing human TLR7 or TLR8, Imiquimod produced concentration-dependent activation of hTLR7 but showed no detectable hTLR8 activation even at concentrations >10 µg/mL [1]. In contrast, Resiquimod activates both hTLR7 and hTLR8 [2]. Gardiquimod, while a TLR7-specific ligand similar to Imiquimod, demonstrates approximately 10-fold higher potency for hTLR7 activation than Imiquimod [3].

TLR7 selectivity TLR8 agonism imidazoquinoline pharmacology cytokine induction

Cytokine Induction Potency: Imiquimod vs. Resiquimod (R848)

Resiquimod (R848) is a substantially more potent inducer of cytokine production than Imiquimod. In direct comparative studies of cytokine release from human peripheral blood mononuclear cells (PBMCs), Resiquimod produced a 50- to 100-fold greater cytokine response compared to Imiquimod when assessed at equimolar concentrations [1]. Specifically, Resiquimod induces higher levels of IFN-α, TNF-α, IL-6, and IL-12 p70 [2]. This quantitative difference arises from Resiquimod's dual TLR7/TLR8 agonism and its higher binding affinity for TLR7.

cytokine response interferon-alpha immune modulation potency comparison

Human TLR7 Agonist Potency (EC50): Imiquimod vs. CL097 and Gardiquimod

In standardized HEK-Blue™ hTLR7 reporter assays, Imiquimod exhibits lower potency than both Gardiquimod and CL097. CL097 is the most potent hTLR7 agonist among imidazoquinolines, exceeding the potency of Gardiquimod, Imiquimod, and CL264 [1]. The EC50 value for Imiquimod at human TLR7 expressed in HEK293 cells has been reported as 2.12 µM [2] and approximately 1.5 µM , whereas Gardiquimod demonstrates approximately 10-fold greater potency [3]. This potency hierarchy is consistent across multiple independent studies using different reporter systems.

TLR7 EC50 reporter gene assay HEK293 cells potency ranking

Clinical Clearance Rates in Actinic Keratosis: Imiquimod vs. Resiquimod

In clinical trials for actinic keratosis (AK), Resiquimod demonstrates higher complete clearance rates than historical Imiquimod data, though the dosing regimens and formulations differ substantially. For Imiquimod 5% cream applied 2-3 times weekly for up to 16 weeks, complete clearance rates range from approximately 45% to 57% depending on the study and lesion characteristics [1]. In a phase II dose-ranging study of topical resiquimod gel (0.01% to 0.1%), overall complete clearance rates ranged from 77.1% to 90.3% across treatment arms, with the 0.03% gel achieving 90.3% complete clearance [2]. In a subsequent multicenter trial, resiquimod 0.03% gel produced complete clinical clearance rates ranging from 56% to 85% depending on dosing regimen [3].

actinic keratosis clearance rate topical immunotherapy clinical efficacy

Binding Affinity Differences Across TLR7 Functional Variants

Imiquimod exhibits differential binding affinity across TLR7 functional variant categories (loss-of-function, hypofunctional, and neutral variants). In a systematic analysis of TLR7 agonist binding affinities stratified by receptor functionality, Imiquimod showed binding affinity scores of -1.47 ± 3.16 for loss-of-function variants, -5.60 ± 3.75 for hypofunctional variants, and -7.38 ± 0.48 for neutral variants [1]. For comparison, Resiquimod showed scores of -1.76 ± 3.14 (loss-of-function), -5.83 ± 3.93 (hypofunctional), and -5.74 ± 3.21 (neutral) under identical assay conditions [1]. The difference in neutral-variant binding (-7.38 vs. -5.74) suggests that Imiquimod may exhibit a steeper dependence on receptor functionality status than Resiquimod, though both compounds show significant functional variant effects (F=9.01, P=0.001 for Imiquimod; F=4.35, P=0.026 for Resiquimod) [1].

TLR7 polymorphism binding affinity pharmacogenomics functional variants

Imiquimod: Evidence-Backed Application Scenarios for Research and Industrial Procurement


TLR7-Specific Immune Activation Without TLR8 Confounding

Use Imiquimod when experimental protocols require selective TLR7 pathway activation with confirmed absence of TLR8-mediated signaling. This is critical for studies dissecting TLR7-specific versus TLR7/8 combinatorial effects on cytokine networks, particularly for IFN-α-dominant responses without IL-12 p70 induction. Imiquimod demonstrates no hTLR8 activation at concentrations >10 µg/mL in validated reporter cell lines, whereas alternatives like Resiquimod and CL097 are dual TLR7/8 agonists that produce qualitatively different cytokine profiles [1]. This selectivity is essential for mechanistic immunology studies and for applications where TLR8 activation would confound data interpretation.

Moderate-Potency TLR7 Agonist for Vaccine Adjuvant Formulation

Select Imiquimod as a vaccine adjuvant component when a defined, moderate immunostimulatory window is required to balance efficacy with tolerability. Resiquimod induces a 50- to 100-fold greater cytokine response than Imiquimod [2], making Imiquimod the preferred choice for applications where excessive local inflammation or systemic cytokine release would be detrimental. Imiquimod's established safety profile in topical clinical use provides a translational reference point that more potent analogs lack. Pre-clinical VacciGrade™ formulations are available with validated potency and endotoxin testing for in vivo adjuvant studies [3].

FDA-Regulated Dermatological Product Development Requiring Established Regulatory Precedent

For development of topical immunomodulatory products targeting actinic keratosis, superficial basal cell carcinoma, or external genital warts, Imiquimod offers a well-characterized regulatory pathway with established FDA labeling, dosing parameters, and safety expectations. The compound's complete clearance rates in AK (45-57%) and genital warts (52% with 5% cream) [4] [5] provide benchmarks for comparative efficacy studies. While Resiquimod demonstrates higher AK clearance rates (77-90%) [6], it lacks FDA approval for these indications, making Imiquimod the regulatory-compliant choice for programs requiring established approval pathways or when referencing an approved comparator in clinical trial design.

TLR7 Pharmacogenomics and Functional Variant Studies

Employ Imiquimod in studies investigating TLR7 genetic polymorphisms and functional variant-dependent drug responses. Imiquimod exhibits significant differential binding across TLR7 functional categories (F=9.01, P=0.001), with distinct affinity patterns for loss-of-function, hypofunctional, and neutral variants [7]. This variant-dependent binding profile, which differs from that of Resiquimod, makes Imiquimod valuable for pharmacogenomic investigations examining how TLR7 genotype influences therapeutic response to topical immunotherapy. Such studies may inform personalized treatment selection for patients with actinic keratosis or basal cell carcinoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imiquimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.